

Technical Application Note: High-Precision Computational Docking of (2-Ethoxy-5-methylphenyl)methanamine

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Compound of Interest

Compound Name:	(2-Ethoxy-5-methylphenyl)methanamine
CAS No.:	1344224-60-7
Cat. No.:	B1401132

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Executive Summary

This guide details the computational docking protocol for **(2-Ethoxy-5-methylphenyl)methanamine** (CAS: 1248476-95-0), a substituted benzylamine scaffold.^[1] Based on structural activity relationship (SAR) data of analogous benzylamines (e.g., safinamide), this compound exhibits the pharmacophoric features required for binding to Monoamine Oxidase B (MAO-B).

MAO-B is a flavin-adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane, critical for the oxidative deamination of dopamine. High-fidelity docking of this ligand requires specific attention to the FAD cofactor, the hydrophobic "aromatic cage" (Tyr398/Tyr435), and the protonation state of the primary amine.

Chemical Profile & Target Rationale

Ligand Physiochemistry

The ligand is a primary benzylamine with an ethoxy group at the ortho position and a methyl group at the meta position relative to the amine.

Property	Value	Structural Implication
Formula	C	Low MW, fragment-like properties.[1]
	H	
	NO	
pKa (Amine)	~9.2 - 9.6	Critical: Exists as a cation () at physiological pH (7.4).[1]
H-Bond Donors	1 (Amine)	Key interaction with FAD or backbone carbonyls.[1]
H-Bond Acceptors	2 (O, N)	Ethoxy oxygen may engage in water-mediated bridges.[1]
Lipophilicity	LogP ~2.2	Favorable for entering the hydrophobic MAO-B substrate cavity.[1]

Target Selection: MAO-B (PDB: 2V5Z)

We utilize the crystal structure of human MAO-B in complex with safinamide (PDB ID: 2V5Z; Resolution 1.6 Å). This structure is selected because safinamide shares the benzylamine core, providing an experimentally validated binding mode for the scaffold.

Pre-Docking Workflow

Ligand Preparation

Rationale: Docking algorithms are sensitive to input geometry and charge.[1] An incorrect protonation state will result in false negatives due to missing electrostatic interactions.[1]

- Structure Generation: Generate the 3D conformer from SMILES:
CCOC1=C(CN)C=C(C)C=C1. [1]

- Protonation: Set pH to 7.4. The aliphatic amine must be protonated ().
- Energy Minimization: Apply the OPLS3e or MMFF94 force field to relieve internal strain.[1]
 - Constraint: Ensure the ethoxy group adopts a planar conformation relative to the phenyl ring to maximize pi-conjugation, though rotation is allowed during docking.

Protein Preparation (The "FAD-Aware" Protocol)

Rationale: MAO-B contains a covalently bound FAD cofactor.[1] Standard automated prep workflows often delete "non-protein" residues.[1] Deleting FAD will invalidate the docking.

- Import PDB 2V5Z: Remove chain B (if identical) to speed up calculation.
- Clean Up: Remove solvent water molecules beyond 5 Å of the active site.[1]
 - Note: Keep water molecule HOH 1248 (numbering may vary) if it bridges the ligand and the loop residues (Pro102/Ile199), although for hydrophobic benzylamines, dry docking is often sufficient.
- Cofactor Handling: Retain FAD (Flavin-Adenine Dinucleotide).[1] Ensure its oxidation state is set to Oxidized (FAD), not reduced (FADH₂), unless studying the reductive half-reaction.
- H-Bond Optimization: Optimize Hydrogen bond networks (flip Asn/Gln/His) at pH 7.4.

Experimental Protocol: Docking

We describe a protocol using AutoDock Vina (open-source standard) but the parameters are transferable to Glide or GOLD.

Grid Generation (Search Space)

The binding pocket of MAO-B is a bipartite cavity (entrance cavity + substrate cavity).

- Center: Define the grid box center based on the co-crystallized ligand (safinamide) in 2V5Z.
 - Coordinates (approx): X: 51.0, Y: 155.0, Z: 28.0.[1]

- Dimensions:

Å.[1] This covers both the "aromatic cage" (substrate site) and the entrance loop.

- Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

Docking Parameters

- Exhaustiveness: Set to 32 (Default is 8). High exhaustiveness is required to sample the ethoxy group flexibility within the tight hydrophobic slot.
- Num Modes: 10.
- Energy Range: 3 kcal/mol.[1]

Execution Command (Vina)

Post-Docking Analysis & Validation

Successful docking of **(2-Ethoxy-5-methylphenyl)methanamine** should exhibit the following interaction fingerprint (IFP):

- The Aromatic Cage: The phenyl ring of the ligand must sandwich between Tyr398 and Tyr435. This

stacking is the hallmark of MAO-B recognition.[1]

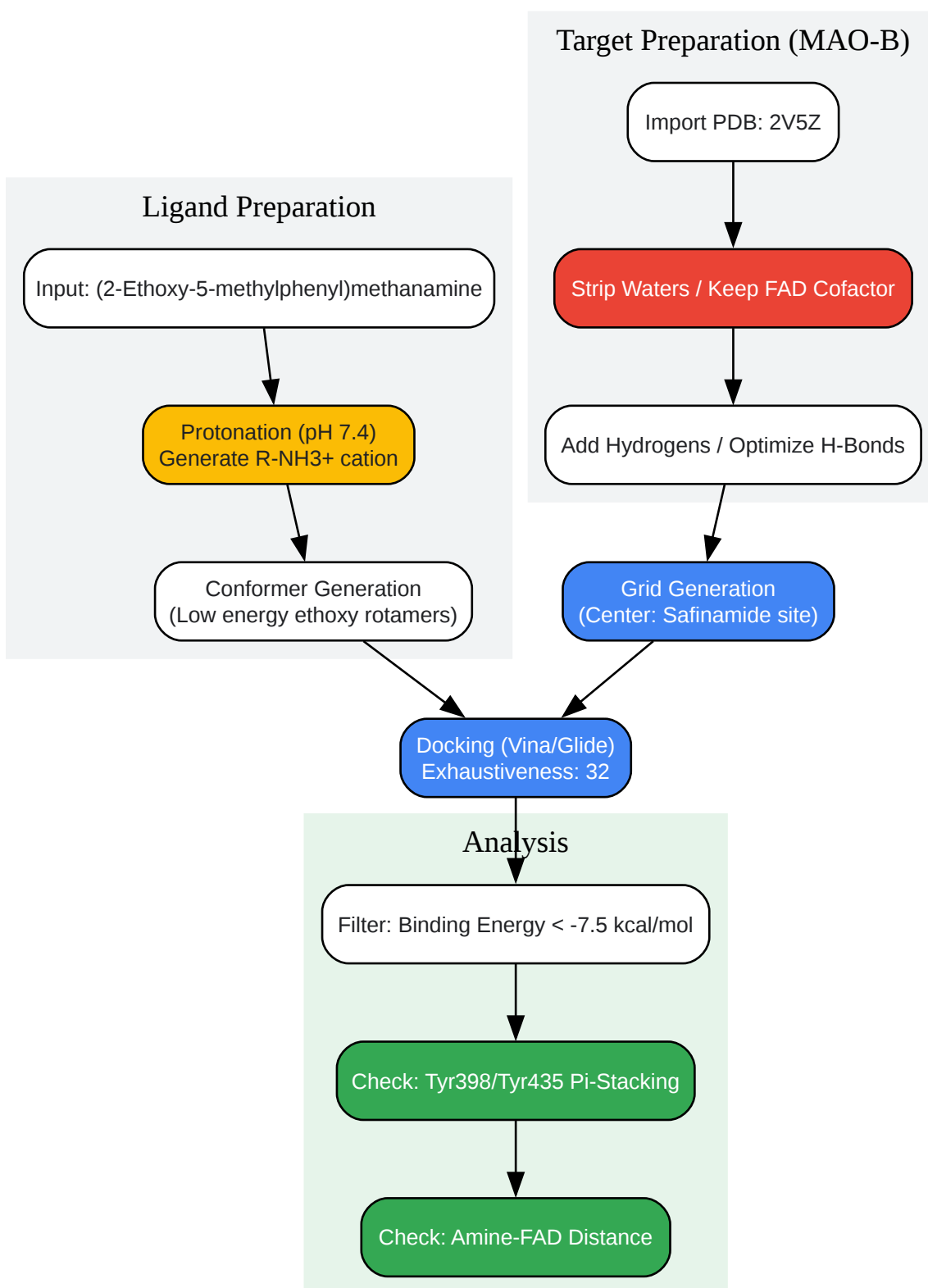
- Cation Interaction: The protonated amine () should point towards the FAD N5 atom or the backbone carbonyl of Pro102, potentially forming a water-mediated bridge.
- Steric Fit: The 2-ethoxy group should occupy the hydrophobic space near Leu171 or Ile199, while the 5-methyl group extends into the entrance cavity.

Quantitative Scoring Thresholds

Metric	Passing Criteria	Notes
Binding Affinity (Vina)	kcal/mol	Scores > -6.0 suggest non-specific binding.[1]
RMSD (vs Reference)	N/A	No crystal structure for this specific ligand exists.[1] Use visual inspection of the "Cage" fit.
Ligand Strain	< 2.0 kcal/mol	High internal strain indicates a forced pose.[1]

Visualization of Signaling & Workflow[2]

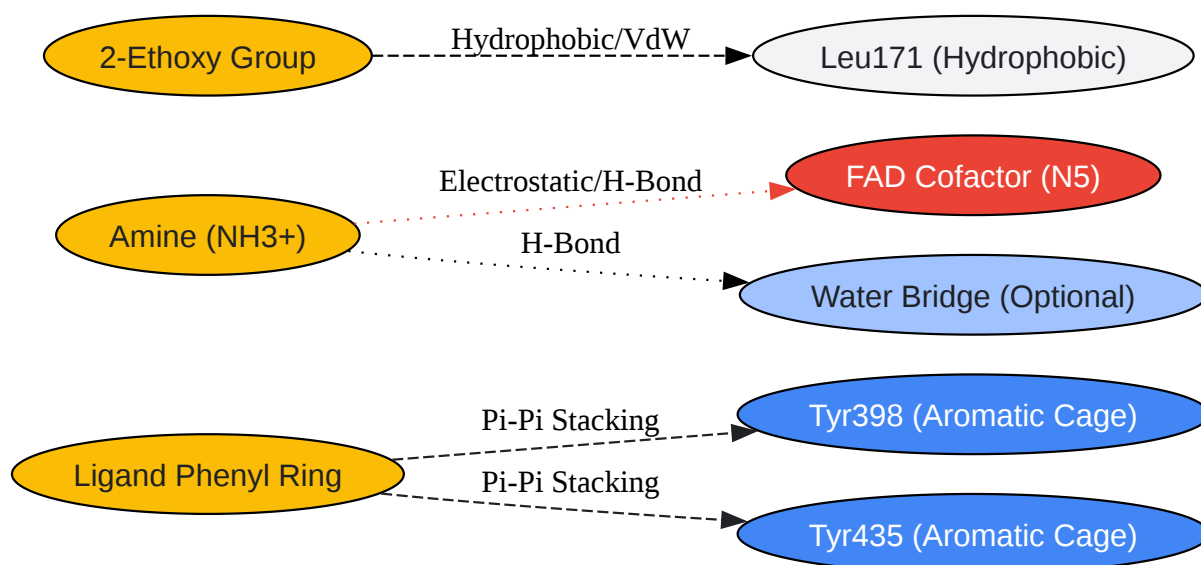
Docking Workflow Diagram



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Figure 1: Step-by-step computational workflow for docking benzylamine derivatives into MAO-B, highlighting the critical FAD retention step.

Interaction Mechanism Diagram



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Figure 2: Predicted interaction map. The "Aromatic Cage" (Tyr398/435) is the primary anchor, while the amine orients toward the FAD cofactor.

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